1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, followed by hydrolysis to yield the final carboxylic acid product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Scientific Research Applications
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the dimethyl groups on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: Contains a single methyl group on the phenyl ring, which may result in different pharmacological properties.
1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid: The presence of chlorine atoms instead of methyl groups can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-5-12(8-11(10)2)14-13(15(19)20)9-18(17-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROXHSATNMOIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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